N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide
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Overview
Description
N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide: is a complex organic compound that features a combination of benzenesulfonyl, benzamide, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzoyl Group: The piperazine derivative is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to introduce the benzoyl group.
Sulfonylation: The resulting compound is further reacted with benzenesulfonyl chloride in the presence of a base to introduce the benzenesulfonyl group.
Amidation: Finally, the compound undergoes amidation with benzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methyl group on the benzoyl moiety.
Reduction: Reduction reactions can target the carbonyl groups in the benzoyl and benzamide moieties.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl and benzoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring and methyl group.
Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols or amines.
Substitution: Substituted derivatives at the sulfonyl and benzoyl positions.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Bis(2-ethylhexyl) terephthalate
Uniqueness
N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide is unique due to its combination of benzenesulfonyl, benzamide, and piperazine moieties. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5S/c1-20-9-8-12-22(19-20)26(32)29-15-17-30(18-16-29)27(33)25(28-24(31)21-10-4-2-5-11-21)36(34,35)23-13-6-3-7-14-23/h2-14,19,25H,15-18H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYVACWUBCXNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)C(NC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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